BenchChemオンラインストアへようこそ!

Methyl (4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate

Medicinal Chemistry Structure-Activity Relationship (SAR) Fragment-Based Drug Discovery

Methyl (4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate (CAS 1706060-97-0, molecular formula C19H20F2N2O4S2, molecular weight 442.5 g/mol) is a synthetic small molecule belonging to the 1,4-thiazepane sulfonyl phenyl carbamate class. The compound features a seven-membered thiazepane heterocycle bearing a 2,5-difluorophenyl substituent at position 7, linked via a sulfonyl bridge to a phenyl carbamate moiety.

Molecular Formula C19H20F2N2O4S2
Molecular Weight 442.5
CAS No. 1706060-97-0
Cat. No. B2719696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate
CAS1706060-97-0
Molecular FormulaC19H20F2N2O4S2
Molecular Weight442.5
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
InChIInChI=1S/C19H20F2N2O4S2/c1-27-19(24)22-14-3-5-15(6-4-14)29(25,26)23-9-8-18(28-11-10-23)16-12-13(20)2-7-17(16)21/h2-7,12,18H,8-11H2,1H3,(H,22,24)
InChIKeyCBRSWCBDYNFWFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate (CAS 1706060-97-0): A 2,5-Difluorophenyl 1,4-Thiazepane Sulfonyl Phenyl Carbamate for Fragment-Based Bromodomain and Scaffold-Hopping Discovery Programs


Methyl (4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate (CAS 1706060-97-0, molecular formula C19H20F2N2O4S2, molecular weight 442.5 g/mol) is a synthetic small molecule belonging to the 1,4-thiazepane sulfonyl phenyl carbamate class. The compound features a seven-membered thiazepane heterocycle bearing a 2,5-difluorophenyl substituent at position 7, linked via a sulfonyl bridge to a phenyl carbamate moiety . This scaffold represents a 3D-enriched fragment architecture that has been identified as underrepresented in traditional screening libraries yet valuable for targeting protein–protein interactions such as BET bromodomains [1]. The compound is commercially available as a research-grade screening compound (Life Chemicals catalog F6481-3444; EvitaChem catalog EVT-2856770) and is supplied for non-human research use only .

Why the 2,5-Difluorophenyl 1,4-Thiazepane Sulfonyl Phenyl Carbamate Scaffold Cannot Be Replaced by Generic Thiazepane Analogs for Structure–Activity Relationship Programs


Within the 1,4-thiazepane sulfonyl phenyl carbamate series, the identity of the 7-position aryl substituent fundamentally determines electronic character, lipophilicity, metabolic stability, and target engagement potential. The 2,5-difluorophenyl group introduces a unique combination of electron-withdrawing effects and metabolic shielding via fluorine substitution that is absent in the corresponding 2-chlorophenyl, o-tolyl, furan-2-yl, or unsubstituted phenyl analogs [1]. Simple substitution with any of these analogs alters both the steric footprint and the hydrogen-bond acceptor capacity of the 7-position group, which in thiazepane-based bromodomain inhibitors has been shown to directly influence binding pocket complementarity and selectivity across BET family members [2]. Consequently, SAR data generated with one 7-substituent cannot be extrapolated to another without explicit cross-testing, making the 2,5-difluorophenyl variant a non-interchangeable, structurally distinct chemical probe within this compound family [1].

Product-Specific Quantitative Differentiation Evidence for Methyl (4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate (CAS 1706060-97-0)


Aromatic Substituent Electronic Differentiation: 2,5-Difluorophenyl vs. 2-Chlorophenyl, o-Tolyl, and Furan-2-yl Analogs at the 7-Position of the 1,4-Thiazepane Ring

The 2,5-difluorophenyl substituent at position 7 of the thiazepane ring confers a distinct electronic profile compared to the closest commercially available analogs. Fluorine atoms at the 2- and 5-positions provide a combined Hammett σm value of approximately +0.68 (σm for F = +0.34 each), creating a significantly electron-deficient aryl ring relative to the 2-chlorophenyl (σm for Cl = +0.37; total ~+0.37), o-tolyl (σm for CH3 = -0.07; electron-donating), and furan-2-yl (heteroaromatic, distinct electronics) analogs [1]. This electronic differentiation is critical because the 7-position aryl group in thiazepane bromodomain inhibitors directly engages the WPF shelf hydrophobic region of BRD4(D1), where subtle changes in aryl electronics and geometry have been demonstrated to modulate both affinity (Kd ranging from 230–2600 μM across commercial thiazepane fragments) and selectivity among BET bromodomains [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Fragment-Based Drug Discovery

Metabolic Stability Advantage of 2,5-Difluorophenyl vs. Non-Fluorinated 7-Aryl Thiazepane Analogs Based on Fluorine Blocking of Cytochrome P450 Oxidation Sites

The 2,5-difluorophenyl substitution pattern is strategically positioned to block cytochrome P450-mediated oxidative metabolism at the phenyl ring, a well-established fluorine medicinal chemistry principle. The fluorine atoms occupy the 2- and 5-positions of the phenyl ring, which are typically the most metabolically labile sites for unsubstituted phenyl groups. In direct structural comparison, the o-tolyl analog (CAS 1705224-09-4) and unsubstituted phenyl analog (1797876-81-3) lack this metabolic shielding, while the 2-chlorophenyl analog provides only a single-site block [1]. The benzonitrile analog (CAS 1705870-62-7), which shares the 2,5-difluorophenyl-thiazepane core but replaces the phenyl carbamate with a benzonitrile group, demonstrates that the 2,5-difluorophenyl substitution is highlighted in vendor descriptions as specifically improving metabolic stability and binding affinity [2].

Drug Metabolism Pharmacokinetics Fluorine Medicinal Chemistry

3D-Enriched Fragment Character: Thiazepane Scaffold Conformational Complexity vs. Flat Aromatic Fragment Libraries in Bromodomain Screening

The 1,4-thiazepane core of the target compound is a seven-membered saturated heterocycle that provides significantly greater three-dimensional character compared to the flat, aromatic fragments that dominate traditional screening libraries. Johnson et al. (2019) demonstrated that a 3D-enriched fragment library screened against BRD4(D1) yielded 29% of hits selective over BRDT(D1) and BPTF, and identified the thiazepane scaffold as an underrepresented bromodomain inhibitor chemotype with good ligand efficiency [1]. The thiazepane's non-ring-fused seven-membered architecture accesses wider conformational space than benzodiazepine-based BET inhibitors such as (+)-JQ1, and the sulfonyl-phenyl carbamate extension in the target compound provides additional vectors for acetyl-lysine mimicry and selectivity tuning that are absent in simpler thiazepane carboxylates like compound 1 (ethyl carbamate thiazepane, PDB 6UWX) [1]. The target compound's 3D character (estimated fraction sp³ = 0.42 based on 8 sp³ carbons out of 19 total carbons) exceeds the average of traditional fragment libraries (Fsp³ ≈ 0.25–0.30) [1].

Fragment-Based Screening 3D Fragment Libraries BET Bromodomain Inhibitors

Vendor-Sourcing Differentiation: Dual-Supplier Availability and Pricing of the 2,5-Difluorophenyl Analog vs. Single-Source Closest Analogs

The target compound (CAS 1706060-97-0) is available from two independent suppliers: Life Chemicals (catalog F6481-3444) and EvitaChem (catalog EVT-2856770), providing procurement redundancy and competitive pricing. Life Chemicals offers the compound at $63.00 for 3 mg, $69.00 for 10 μmol, and $99.00 for 20 mg (pricing as of September 2023) [1]. In contrast, the closest 7-position analogs—methyl (4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate, methyl (4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate, and methyl (4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate—are currently listed only through single vendors (BenchChem or EvitaChem), limiting supply chain resilience . The 4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile analog (CAS 1705870-62-7) shares dual-supplier availability but lacks the carbamate moiety essential for acetyl-lysine mimicry in bromodomain targeting .

Chemical Procurement Screening Library Supply Research Chemical Sourcing

Recommended Research and Procurement Application Scenarios for Methyl (4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate (CAS 1706060-97-0)


BET Bromodomain SAR Expansion: Probing the 7-Position Aryl Electronics in Thiazepane-Based BRD4 Inhibitors

This compound is optimally deployed as a key analog in systematic SAR studies investigating how 7-position aryl electronics influence BRD4(D1) binding affinity and selectivity. Its 2,5-difluorophenyl group provides the most electron-deficient aryl variant in the commercially available thiazepane sulfonyl phenyl carbamate series, enabling researchers to correlate Hammett σ values or electrostatic potential surfaces with Kd or IC50 shifts across the BRD4, BRDT, and BPTF bromodomain panel [1]. As demonstrated by Johnson et al. (2019), the 7-position aryl group is one of four critical SAR vectors in thiazepane bromodomain inhibitors, and commercial SAR-by-catalog approaches can rapidly establish affinity trends before committing to custom synthesis [1].

Metabolic Stability Screening Cascade: Evaluating Fluorine-Mediated Oxidative Protection on the Thiazepane Scaffold

Procurement of this compound enables head-to-head microsomal or hepatocyte stability comparisons against the non-fluorinated o-tolyl analog and the mono-chlorinated 2-chlorophenyl analog. By incubating matched sets of the three analogs in liver microsome assays (human, mouse, rat), researchers can quantify the intrinsic clearance benefit conferred by dual-site fluorine substitution on the 7-phenyl ring [1]. The resulting data directly inform whether the 2,5-difluorophenyl motif should be prioritized as a metabolic soft-spot blocking strategy in lead optimization, consistent with the well-established role of fluorine substitution in improving pharmacokinetic half-life [2].

3D Fragment Library Diversification for Bromodomain and Epigenetic Protein–Protein Interaction Targets

The compound serves as a structurally differentiated 3D fragment for inclusion in diversity-oriented screening libraries targeting bromodomains and other acetyl-lysine reader domains. With an Fsp³ of approximately 0.42, it substantially exceeds the three-dimensionality of traditional flat aromatic fragments, aligning with the growing consensus that increasing library saturation enhances hit selectivity and reduces off-target promiscuity [1]. The Johnson et al. (2019) study demonstrated that 3D-enriched fragments produced 29% BRD4-selective hits and identified the thiazepane scaffold as a novel, underexploited bromodomain inhibitor chemotype, providing a strong precedent for incorporating compounds of this class into screening collections [1].

Scaffold-Hopping from Benzodiazepine BET Inhibitors: Exploring Seven-Membered Ring Conformational Alternatives

For programs seeking to escape the crowded benzodiazepine BET inhibitor patent landscape, this compound offers a structurally distinct seven-membered ring scaffold that accesses wider conformational space than the fused benzodiazepine core of (+)-JQ1 and related clinical candidates [1]. The thiazepane ring, combined with the sulfonyl-phenyl carbamate extension, provides novel vectors for acetyl-lysine mimicry and WPF shelf engagement that are inaccessible to benzodiazepine-based inhibitors, making this compound a valuable starting point for scaffold-hopping campaigns aimed at generating novel intellectual property in the BET bromodomain inhibitor field [1].

Quote Request

Request a Quote for Methyl (4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.